molecular formula C19H23FN4O2 B1679343 Rislenemdaz CAS No. 808732-98-1

Rislenemdaz

Cat. No. B1679343
M. Wt: 358.4 g/mol
InChI Key: RECBFDWSXWAXHY-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rislenemdaz, also known as CERC-301 and MK-0657, is an orally active, selective NMDA receptor subunit 2B (NR2B) antagonist . It is under development by Cerecor in the United States as an adjunctive therapy for treatment-resistant depression (TRD) .


Molecular Structure Analysis

Rislenemdaz is a small-molecule antagonist of the NMDA receptor. The NMDA receptor is composed of several subunits, but Rislenemdaz is specific for the GluN2B subunits which are only seen in the spinal cord and forebrain . Rislenemdaz binds specifically to the GluN2B subunit in order to prevent endogenous glutamate from acting on it .


Physical And Chemical Properties Analysis

Rislenemdaz has the molecular formula C19H23FN4O2 . Its molecular weight is 358.4 g/mol . The IUPAC name for Rislenemdaz is (4-methylphenyl)methyl (3 S ,4 R )-3-fluoro-4- [ (pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate .

Scientific Research Applications

Antidepressant Effects of Rislenemdaz

Rislenemdaz (also known as MK-0657 and CERC-301) is currently in phase II clinical trials as an antidepressant. This specific GluN2B antagonist's mechanism of action, especially its antidepressant effects, has been a subject of significant research interest. A study involving a chronic restraint stress (CRS)-induced depressive-like mouse model revealed noteworthy insights. Both systemic and intra-lateral habenula (LHb) administration of Rislenemdaz were found to alleviate CRS-induced despair-like behavior in mice. This effect was linked to the modulation of certain biomarkers in the LHb, including the downregulation of brain-derived neurotrophic factor (BDNF) expression. The findings highlight the LHb's potential role in mediating the antidepressant effects of Rislenemdaz, suggesting a targeted approach to antidepressant therapy and offering a new perspective on addressing depressive disorders (Lei et al., 2020).

Future Directions

Rislenemdaz is currently in phase II clinical trials as an antidepressant drug . The future directions of Rislenemdaz will likely depend on the results of these clinical trials and subsequent regulatory review. If successful in clinical trials, Rislenemdaz could potentially be approved for use as a treatment for depression.

properties

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031864
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rislenemdaz

CAS RN

808733-05-3, 808732-98-1
Record name rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808733-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rislenemdaz [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0657, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERC-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISLENEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISLENEMDAZ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rislenemdaz
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rislenemdaz
Reactant of Route 3
Reactant of Route 3
Rislenemdaz
Reactant of Route 4
Reactant of Route 4
Rislenemdaz
Reactant of Route 5
Reactant of Route 5
Rislenemdaz
Reactant of Route 6
Reactant of Route 6
Rislenemdaz

Citations

For This Compound
79
Citations
T Lei, D Dong, M Song, Y Sun, X Liu… - …, 2020 - nature.com
The specific GluN2B antagonist rislenemdaz (Ris; aka MK-0657 and CERC-301) is in phase II clinical trial as an antidepressive drug, but the working mechanism for its antidepressant …
Number of citations: 19 www.nature.com
ST Wilkinson, G Sanacora - Drug discovery today, 2019 - Elsevier
… Rislenemdaz/CERC-301 is an orally bioavailable antagonist at the 2B subunit of the NMDAR. An NIH-sponsored, small pilot, crossover trial (N = 5) was completed with an oral …
Number of citations: 135 www.sciencedirect.com
ID Henter, LT Park, CA Zarate Jr - CNS drugs, 2021 - Springer
… A subsequent phase II, 5-week trial explored the antidepressant efficacy of adjunctive rislenemdaz 8 mg/day in 137 participants with TRD and recent suicidal ideation. Although well …
Number of citations: 78 link.springer.com
A Shamabadi, A Ahmadzade, A Aqamolaei… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
Objective: Available treatments of depression have limited efficacy and unsatisfactory remission rates. This study aims to review randomized controlled trials (RCTs) investigating effects …
Number of citations: 9 www.ncbi.nlm.nih.gov
H Ahmed, A Haider, SM Ametamey - Expert opinion on therapeutic …, 2020 - Taylor & Francis
… engagement in vitro and in vivo contrary to rislenemdaz and EVT-101 which showed only … the reasons behind the inadequate clinical efficacy of rislenemdaz and EVT-101, as well as …
Number of citations: 28 www.tandfonline.com
P Małgorzata, K Paweł, ML Iwona… - Expert Opinion on …, 2020 - Taylor & Francis
… However, no significant differences between adjunctive rislenemdaz and placebo were … Of note, in 2013, rislenemdaz received Fast Track designation by the FDA for the treatment …
Number of citations: 15 www.tandfonline.com
J Sun, K Kumata, Z Chen, Y Zhang, J Chen… - Acta Pharmacologica …, 2021 - nature.com
… MK-0657 (10, rislenemdaz) is a new class of GluN2B-selected antagonists that has entered clinical trials, and trans-[ 18 F]10 and cis-[ 18 F]10 have been studied for imaging the …
Number of citations: 6 www.nature.com
E Bechthold, JA Schreiber, N Ritter… - European Journal of …, 2022 - Elsevier
… Thus, ifenprodil (1) served as lead compound for the development of next generation GluN2B receptor antagonists, such as eliprodil (2), 3-benzazepine 3 and rislenemdaz (4). Various …
Number of citations: 3 www.sciencedirect.com
S Reardon - Nat. Rev. Drug Discov, 2018 - nature.com
Nature Reviews Drug Discovery| Published online 30 Oct 2018; doi: 10.1038/nrd. 2018.187 later learned that the antibiotic, at low doses, blocks the NMDA receptor, a glutamate …
Number of citations: 12 www.nature.com
AP Costa, R Machado-Vieira, MP Kaster - Managing Treatment-Resistant …, 2022 - Elsevier
Abstract Treatment-resistant depression (TRD) is the conventional term for nonresponse to two successive trials of antidepressant treatment at an adequate dose and duration in …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.